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molecular formula C8H7FN2O2S B1285443 N-(4-Cyano-2-fluorophenyl)methanesulfonamide CAS No. 401909-16-8

N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Cat. No. B1285443
M. Wt: 214.22 g/mol
InChI Key: KULWFZPVQBHQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994167B2

Procedure details

The catalyst (0.151 g Raney nickel), N-(4-cyano-2-fluoro-phenyl)-methane sulphonamide (1.15 g) and methanol (25 ml) were placed in a hydrogenator. The mixture was stirred over night under hydrogen at a pressure of 2 bar. 0.26 ml hydrogen was taken up. The reaction mixture was drawn off through the filtering material and the filter cake was washed with methanol. The solvent was removed under vacuum and the residue was dried. The desired product was obtained in the form of a solid (476 mg).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
0.151 g
Type
catalyst
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[C:5]([F:14])[CH:4]=1)#[N:2].[H][H]>[Ni].CO>[NH2:2][CH2:1][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:10]([CH3:13])(=[O:12])=[O:11])=[C:5]([F:14])[CH:4]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C(#N)C1=CC(=C(C=C1)NS(=O)(=O)C)F
Step Two
Name
Quantity
0.26 mL
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.151 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred over night under hydrogen at a pressure of 2 bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the filter cake was washed with methanol
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was dried

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC(=C(C=C1)NS(=O)(=O)C)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 476 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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